2-(4-ethoxyphenoxy)ethanol
Overview
Description
2-(4-ethoxyphenoxy)ethanol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a colorless liquid that is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is structurally similar to phenoxyethanol, which is known to have antimicrobial properties
Mode of Action
Phenoxyethanol is known to disrupt the cell membrane of microbes, leading to leakage of cellular contents and eventual cell death .
Biochemical Pathways
If it acts similarly to phenoxyethanol, it may interfere with microbial metabolism by disrupting the integrity of the cell membrane .
Result of Action
If it acts similarly to phenoxyethanol, it may cause cell death in microbes by disrupting the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethanol, 2-(4-ethoxyphenoxy)- typically begins with catechol and 1,2-dibromoethane.
Reaction Steps:
Industrial Production Methods:
Raw Materials: 2-ethoxyphenoxy and 1,2-dibromoethane are used as raw materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-ethoxyphenoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aqueous alkali solutions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted ethers.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
Ethanol, 2-(2-ethoxyethoxy)-: Similar structure but different functional groups.
Ethanol, 2-(4-methylphenoxy)-: Similar phenoxy group but different alkyl substituents.
Uniqueness:
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKODGWSKWZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500996 | |
Record name | 2-(4-Ethoxyphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75631-61-7 | |
Record name | 2-(4-Ethoxyphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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